Product packaging for 3-Bromo-6-cyclopropylpyridazine(Cat. No.:CAS No. 1046816-40-3)

3-Bromo-6-cyclopropylpyridazine

Cat. No.: B1501137
CAS No.: 1046816-40-3
M. Wt: 199.05 g/mol
InChI Key: ZJSUAVZSBRXLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-6-cyclopropylpyridazine is an organic compound, often provided as a hydrobromide salt (CAS 2044706-90-1) with the molecular formula C7H7BrN2·HBr . This brominated pyridazine derivative is primarily valued in chemical research as a versatile building block for the synthesis of more complex molecules. The presence of both a bromine atom and a cyclopropyl group on the pyridazine ring creates distinct reactive sites . The bromine atom is a prime handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to introduce a wide range of aryl, heteroaryl, and other functional groups . Concurrently, the strained cyclopropyl ring can be explored for ring-opening reactions or used to impart conformational restraint, influencing the biological activity and physical properties of the resulting compounds . While specific biological targets for this exact compound are not well-documented in the available literature, its structural features make it a valuable scaffold in medicinal chemistry for constructing novel candidates in drug discovery programs. It also holds potential for application in materials science, particularly in the development of organic electronic materials and ligands for catalytic systems . This product is intended for research purposes and is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2 B1501137 3-Bromo-6-cyclopropylpyridazine CAS No. 1046816-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-cyclopropylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSUAVZSBRXLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671689
Record name 3-Bromo-6-cyclopropylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046816-40-3
Record name 3-Bromo-6-cyclopropylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 3 Bromo 6 Cyclopropylpyridazine

Nucleophilic Substitution Reactions of the Bromine Atom

The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine (B1198779) ring significantly activates the carbon-bromine bond at position 3 towards nucleophilic attack. This facilitates nucleophilic aromatic substitution (SNAr) reactions.

The bromine atom in 3-Bromo-6-cyclopropylpyridazine can be displaced by a wide range of nucleophiles. The electron-deficient character of the pyridazine ring system facilitates these reactions, making the C3 position susceptible to attack. Common nucleophiles employed in reactions with similar bromo-pyridazines include alkoxides, thiolates, and various primary and secondary amines. These reactions typically proceed under thermal conditions or with base catalysis to yield the corresponding substituted pyridazine derivatives.

Table 1: Examples of Nucleophilic Substitution with Bromo-heterocycles

Reactant Nucleophile Product
This compound Sodium Methoxide 3-Cyclopropyl-6-methoxypyridazine
This compound Piperidine 3-Cyclopropyl-6-(piperidin-1-yl)pyridazine

This table presents representative, plausible reactions based on the general reactivity of bromo-pyridazines.

In this compound, the primary and most reactive site for nucleophilic substitution is the carbon atom at position 3, which is bonded to the bromine atom. The bromine acts as an effective leaving group, and the electron deficiency of the pyridazine ring, enhanced by the two nitrogen atoms, directs the nucleophilic attack to this position. While the nitrogen atoms of the pyridazine ring possess lone pairs and can exhibit nucleophilic character themselves, under the conditions typical for nucleophilic aromatic substitution, reaction at the C3-Br bond is overwhelmingly favored. In cases of di-halogenated pyridazines, regioselectivity becomes a more complex issue, often governed by the relative position and nature of the halogens and other substituents on the ring. researchgate.net For this compound, however, substitution of the bromine is the principal transformation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.com this compound serves as an excellent substrate for these transformations, leveraging the reactivity of the C-Br bond.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.govmdpi.com For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position. mdpi.comnih.gov

Table 2: Example of Suzuki-Miyaura Coupling

Reactant A Reactant B Catalyst Base Product

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, with an amine serving as the base. researchgate.netyoutube.com This methodology provides a direct route to introduce alkynyl moieties onto the pyridazine core, which are valuable structures in medicinal chemistry and materials science. researchgate.netnih.govnih.gov

Table 3: Example of Sonogashira Coupling

Reactant A Reactant B Pd Catalyst Cu Co-catalyst Base Product

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. organic-chemistry.org This reaction couples an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. chemspider.comrsc.org It represents a powerful method for synthesizing arylamines from this compound, providing access to a diverse range of N-substituted derivatives. researchgate.net

Table 4: Example of Buchwald-Hartwig Amination

Reactant A Amine Pd Catalyst Ligand Base Product

Influence of the Cyclopropyl (B3062369) Substituent on Coupling Efficiencies and Steric Hindrance

The cyclopropyl group at the 6-position of the pyridazine ring exerts a notable influence on the efficiency and outcome of cross-coupling reactions at the 3-position. This influence is a combination of electronic and steric effects.

Electronically, the cyclopropyl group is known to possess a degree of π-character, allowing it to engage in conjugation with adjacent unsaturated systems. This can modulate the electron density of the pyridazine ring, potentially affecting the rate of oxidative addition of the palladium catalyst to the C-Br bond, a crucial step in many cross-coupling reactions like the Suzuki-Miyaura coupling. While the pyridazine ring is inherently electron-deficient, the electron-donating nature of the cyclopropyl group can subtly influence the reactivity of the C-Br bond.

From a steric perspective, the cyclopropyl group is relatively small but conformationally rigid. Its spatial arrangement can influence the approach of bulky catalyst-ligand complexes and coupling partners to the adjacent reaction site. However, in many palladium-catalyzed cross-coupling reactions, the steric hindrance from a 6-substituted cyclopropyl group on the 3-position is generally considered to be minimal, allowing for efficient coupling. nih.gov

Studies on related systems, such as the Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine, have shown that coupling at the 3-position proceeds, albeit with yields that can be sensitive to the specific coupling partners and reaction conditions. nih.govresearchgate.net For instance, the coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aryl-boronic acids resulted in yields ranging from 14% to 28%. nih.govresearchgate.net While this data is for a different 6-substituent, it highlights the feasibility of functionalizing the 3-position of such pyridazine systems. The choice of palladium catalyst, ligand, and base is critical in optimizing these transformations. For instance, sterically demanding phosphine ligands have been shown to be effective in promoting cross-coupling reactions of other heterocyclic systems. mdpi.com

The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions on a related 3-bromopyridazine (B1282269) system, which can serve as a starting point for the optimization of reactions with this compound.

Coupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
(Hetero)aryl-boronic acidsPd(PPh₃)₄ (5)PPh₃Na₂CO₃ (2M aq.)DME/Ethanol8014-28 nih.govresearchgate.net

Other Transformation Reactions

Beyond cross-coupling reactions, this compound can undergo various other transformations, including oxidation, reduction, and directed functionalization, further expanding its synthetic utility.

Oxidation and Reduction Pathways

The nitrogen atoms in the pyridazine ring are susceptible to oxidation, typically with peroxy acids, to form N-oxides. This transformation can significantly alter the electronic properties of the ring, making it more reactive towards certain nucleophiles or facilitating other functionalization reactions. The resulting N-oxides can also serve as precursors for further derivatization.

Reduction of the pyridazine ring or the carbon-bromine bond can also be achieved under various conditions. Catalytic hydrogenation, for example using palladium on carbon (Pd/C) with a hydrogen source, can lead to the reduction of the C-Br bond, yielding 6-cyclopropylpyridazine. The specific outcome of the reduction can often be controlled by the choice of catalyst, solvent, and reaction conditions.

Amine-Directed Functionalization Strategies

While the inherent reactivity of the pyridazine ring can direct functionalization, the introduction of an amine group can provide a powerful handle for directed C-H functionalization. Strategies such as directed ortho-metalation (DoM) could potentially be applied to derivatives of this compound. In such a scenario, an amino group, after suitable protection, could direct a strong base like an organolithium reagent to deprotonate an adjacent C-H bond on the pyridazine ring, allowing for the introduction of an electrophile at that specific position. This approach offers a route to polysubstituted pyridazines that might be difficult to access through other means. The regioselectivity of such reactions is often high, driven by the coordinating ability of the directing group. mdpi.com

Biological and Medicinal Chemistry Applications of 3 Bromo 6 Cyclopropylpyridazine Scaffolds

Significance as a Privileged Scaffold in Drug Discovery and Development

The pyridazine (B1198779) nucleus is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold." nih.govscholarsresearchlibrary.com This designation is given to molecular frameworks that can bind to a range of different biological targets, making them valuable templates for the development of new therapeutic agents. mdpi.com The versatility of the pyridazine ring allows it to serve as a core framework or a reactive component in molecules designed to interact with various biological systems. nih.gov

Pyridazine and its derivatives have been extensively utilized in drug development due to their association with a broad spectrum of biological activities. nih.govrjptonline.org A vast number of pyridazine-containing compounds have been synthesized and evaluated for their potential in treating diverse diseases. nih.gov These compounds have been investigated for numerous pharmacological properties, including anticancer, anti-inflammatory, analgesic, antibacterial, and antiviral activities. scholarsresearchlibrary.comrjptonline.orgeurekaselect.com The importance of the pyridazine scaffold is underscored by its presence in compounds targeting a wide array of biological processes, such as aberrant tumor metabolism, cell signal transduction, and epigenetic modifications. nih.gov The ability of the pyridazine structure to be easily functionalized allows medicinal chemists to systematically modify it, providing new insights into the rational design of novel drugs. nih.govrjptonline.org

Structure-Activity Relationship (SAR) Studies

The cyclopropyl (B3062369) group is a highly valued structural motif in medicinal chemistry. researchgate.net Its inclusion in a molecule like 3-Bromo-6-cyclopropylpyridazine is deliberate, owing to its unique chemical and physical properties that can modulate biological activity. The cyclopropyl ring's rigid, three-dimensional structure can help to lock the molecule into a specific conformation, which can be favorable for binding to a biological target. researchgate.net This rigidity and its metabolic stability make it a preferred structural feature for drug design. researchgate.net

On a molecular level, the cyclopropyl group is highly electrophilic and can form covalent adducts with DNA by reacting with amino acids and nucleotides, potentially leading to DNA cleavage. researchgate.net This reactivity is a plausible mechanism that could contribute to the biological effects, such as cytotoxicity, observed in some cyclopropane-containing compounds. researchgate.net Natural and synthetic compounds bearing the cyclopropyl moiety have demonstrated a wide spectrum of biological properties, including enzyme inhibition and antimicrobial, antitumor, and antiviral activities. researchgate.net

This enhancement is often attributed to the formation of "halogen bonds," a type of non-covalent interaction between the bromine atom and an electron donor on the biological target, such as an oxygen or nitrogen atom. semanticscholar.org The presence of a "sigma-hole" on the halogen atom facilitates these interactions, which can favorably alter intermolecular and intramolecular forces, strengthening the drug-target interaction. semanticscholar.org Studies have shown that bromine-substituted compounds can have a significantly higher affinity for a receptor compared to their non-halogenated counterparts. semanticscholar.org However, the low reactivity of the pyridazine ring towards electrophilic substitution means that such reactions require specific conditions to proceed effectively. researchgate.net

The development of analogs based on a lead scaffold like this compound is a cornerstone of SAR investigations. The primary goal is to synthesize a series of related compounds where specific parts of the molecule are systematically varied to probe their effect on biological activity. nih.gov

A key design principle involves modifying the substituents on the pyridazine core. For the this compound scaffold, medicinal chemists might explore:

Replacement of the Bromine Atom: Substituting the bromine at the 3-position with other halogens (e.g., chlorine, fluorine) or different functional groups (e.g., amino, hydroxyl, cyano) can reveal the importance of halogen bonding and electronic effects at this position.

Modification of the Cyclopropyl Group: Altering the cyclopropyl group at the 6-position to other small alkyl or cycloalkyl groups can determine the optimal size, shape, and lipophilicity for activity.

Introduction of Substituents on the Pyridazine Ring: Adding further substituents to the remaining open positions on the pyridazine ring can explore additional binding pockets on the target protein.

These systematic modifications help build a comprehensive understanding of the SAR, guiding the rational design of more potent and selective drug candidates. nih.gov

Exploration of Therapeutic Potential

The versatile pyridazine scaffold has been explored for a multitude of therapeutic applications. One area of significant interest has been in the development of agents to combat infectious diseases, including malaria.

The increasing prevalence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of novel antimalarial drugs. nih.gov Heterocyclic compounds, including those with a pyridazine core, represent a promising class of molecules for this purpose. rjptonline.org

Research into various nitrogen-containing heterocyclic scaffolds has demonstrated significant antimalarial potential. For example, studies on pyrroloquinazoline-1,3-diamine derivatives, which share structural similarities with functionalized pyridazines, have identified compounds with potent activity against multiple P. falciparum clones. nih.gov These investigations reveal that specific structural modifications can lead to compounds with high efficacy.

The table below presents data from a study on acetamide and succinimide derivatives of a parent antimalarial compound (WR227825), illustrating the potent in vitro activity against different strains of P. falciparum. nih.gov This highlights how medicinal chemistry efforts on related heterocyclic systems can yield highly active compounds.

Data adapted from a study on pyrroloquinazoline-1,3-diamine derivatives, which serve as an example for potent antimalarial heterocyclic compounds. nih.gov

These findings underscore the potential of heterocyclic scaffolds, including pyridazine derivatives, as a source for new antimalarial agents. The development of compounds like this compound and its analogs could offer a viable strategy in the search for effective treatments against resistant malaria strains. nih.govmdpi.com

Central Nervous System (CNS) Activity and Solubility Enhancement

The solubility of drug candidates is a critical factor influencing their absorption and bioavailability. The inherent polarity of the pyridazine ring can contribute to the physicochemical properties of a molecule, potentially influencing its solubility nih.gov. Techniques for enhancing the solubility of poorly soluble drugs are well-established in pharmaceutical sciences and include physical modifications like particle size reduction and the use of solid dispersions, as well as chemical modifications such as salt formation and complexation nih.govascendiacdmo.comijpbr.in. For heterocyclic compounds like pyridazines, these methods can be applied to optimize their solubility profiles for therapeutic applications.

General Antiviral and Anticancer Potential of Pyridazine-Containing Structures

The pyridazine scaffold is recognized as a "privileged structure" in drug discovery due to its presence in numerous bioactive molecules with therapeutic potential. nih.govdrugbank.comresearchgate.net

Antiviral Potential: Pyridazine derivatives have been investigated for their antiviral activities against a range of viruses. Although specific data for this compound is not available, related compounds have shown promise.

Anticancer Potential: A significant body of research highlights the anticancer potential of pyridazine-containing structures. nih.govdrugbank.comtandfonline.comjst.go.jp These compounds have been shown to target various biological processes involved in cancer development and progression. nih.gov

Enzyme Inhibition: Pyridazine derivatives have been developed as inhibitors of various kinases that are crucial for cancer cell proliferation and survival. For example, some 3,6-disubstituted pyridazines have demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. tandfonline.com One of the most active compounds in a study, a methyltetrahydropyran-bearing pyridazine, exhibited submicromolar growth inhibitory potency against breast cancer cell lines. tandfonline.com

VEGFR Inhibition: Certain pyridazine derivatives have shown significant inhibitory activity against vascular endothelial growth factor receptor (VEGFR), a key mediator of angiogenesis which is essential for tumor growth and metastasis. jst.go.jp

Induction of Apoptosis: Some pyridazine compounds have been found to induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, thereby inhibiting tumor growth. tandfonline.commdpi.com

Compound ClassTargetObserved Activity
3,6-disubstituted pyridazinesCDK2IC50 values in the nanomolar range
Pyridazine derivativesVEGFRSignificant enzyme inhibition
Pyridazine-based inhibitorsHsp90Modulation of PI3K-Akt and MAPK pathways

Enzyme Inhibition Studies (e.g., Dihydroorotate Dehydrogenase)

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. Consequently, DHODH has emerged as an attractive target for anticancer drug development. While there is no specific data on this compound, a study on related compounds has shown that pyridazine homologues synthesized from 3-chloro-6-cyclopropylpyridazine are inhibitors of human DHODH. This indicates that the 6-cyclopropylpyridazine scaffold could be a valuable component in the design of novel DHODH inhibitors.

Investigation of Mechanism of Action

Understanding the mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent. This involves identifying its molecular targets, studying its interactions with these targets, and elucidating the downstream signaling pathways it affects.

Identification and Validation of Molecular Targets

For pyridazine derivatives, a variety of molecular targets have been identified, contributing to their diverse pharmacological effects.

Kinases: As mentioned, kinases such as CDK2 and VEGFR are significant targets for the anticancer activity of pyridazine compounds. tandfonline.comjst.go.jp

GABA-A Receptors: In the context of CNS activity, the GABA-A receptor is a key molecular target for certain pyridopyridazine derivatives. scirp.org

Hsp90: Heat shock protein 90 (Hsp90) has been identified as a target for some pyridazine-based anticancer agents. mdpi.com

Validation of these targets typically involves a combination of biochemical assays, cellular studies, and in silico modeling.

Analysis of Ligand-Receptor Interactions

The interaction between a ligand (such as a pyridazine derivative) and its receptor (the molecular target) is fundamental to its biological activity. The pyridazine ring, with its unique physicochemical properties, can engage in various types of interactions. nih.gov

Hydrogen Bonding: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the binding site of a protein. nih.gov

π-π Stacking: The aromatic nature of the pyridazine ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. nih.gov

Molecular docking studies are often employed to predict and analyze these interactions, providing insights into the binding mode of the compounds and guiding the design of more potent and selective inhibitors. nih.gov For example, docking studies of pyridazine derivatives in the active site of CDK2 have helped to rationalize their inhibitory activity. tandfonline.com

Elucidation of Intracellular Signaling Pathways

Once a ligand binds to its molecular target, it can modulate various intracellular signaling pathways, leading to a cellular response. The anticancer effects of many pyridazine derivatives are a result of their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. jst.go.jp

For instance, inhibition of receptor tyrosine kinases like VEGFR by pyridazine compounds can block downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer. mdpi.com Similarly, inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from dividing. tandfonline.com The study of these pathways often involves techniques like Western blotting and gene expression analysis to measure the levels and activation states of key signaling proteins.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for probing the electronic environment of a molecule. These methods would provide a deep understanding of the intrinsic properties of 3-Bromo-6-cyclopropylpyridazine at the atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules to determine their properties. For this compound, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311G**, would elucidate its electronic characteristics and reactivity. nih.gov

The primary outputs of such a study would be the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. scispace.com A smaller gap generally implies higher reactivity.

Furthermore, DFT calculations can generate electron density maps and molecular electrostatic potential (MEP) maps. The MEP map would visualize the electron-rich and electron-poor regions of the molecule, identifying likely sites for electrophilic and nucleophilic attack. For this compound, one would expect the nitrogen atoms of the pyridazine (B1198779) ring to be electron-rich (nucleophilic centers), while the carbon atom bonded to the bromine would be relatively electron-poor.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's chemical behavior. These descriptors are invaluable for comparing the reactivity of this compound with other related compounds.

Table 1: Global Reactivity Descriptors from DFT

Descriptor Formula Significance
HOMO Energy (EHOMO) - Energy of the outermost electron-containing orbital; relates to electron-donating ability.
LUMO Energy (ELUMO) - Energy of the lowest empty orbital; relates to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. scispace.com
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the power of the molecule to attract electrons. scispace.com
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution. scispace.com
Chemical Softness (S) 1/η The reciprocal of hardness; indicates high reactivity. nih.gov

| Electrophilicity Index (ω) | χ²/2η | Measures the propensity to accept electrons. scispace.com |

Computational Analysis of Reaction Pathways and Activation Energies

Theoretical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the determination of reaction pathways and the associated energy barriers. For this compound, this would be particularly useful for studying its behavior in synthetic reactions, such as Suzuki or Stille cross-coupling, where the bromine atom is substituted.

By modeling the transition states, computational analysis can predict the activation energy for a given reaction step. mdpi.com This information helps in understanding reaction mechanisms and optimizing experimental conditions like temperature and catalyst choice. For instance, comparing the activation energies for different coupling partners would predict which reactions are more likely to be successful.

Molecular Dynamics and Docking Simulations

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) and docking simulations explore its dynamic behavior and interactions with other molecules, which is especially relevant for assessing its potential biological activity.

Prediction of Binding Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger biological macromolecule like a protein or enzyme. nih.gov If this compound were being investigated as a potential drug candidate, docking studies would be performed to predict its binding affinity and mode of interaction with a specific protein target.

The simulation would place the this compound molecule into the active site of the target protein and calculate a binding score, often expressed in kcal/mol. A lower binding energy suggests a more stable interaction. nih.gov The results would also detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the pyridazine derivative and the amino acid residues of the protein. This provides a rational basis for its potential biological activity and for designing more potent analogs.

Conformational Analysis of the this compound Core

The this compound molecule possesses conformational flexibility, primarily due to the rotation of the cyclopropyl (B3062369) group relative to the pyridazine ring. Conformational analysis, which can be performed using both quantum mechanical methods and molecular mechanics, aims to identify the most stable conformations (i.e., those with the lowest energy). Understanding the preferred three-dimensional structure is essential as the biological activity of a molecule is often dependent on its specific conformation that fits into a receptor's binding site.

In Silico Prediction of Compound Properties Relevant to Bioactivity

In addition to direct simulation of target binding, a variety of computational models exist to predict the pharmacokinetic properties of a molecule, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These in silico predictions are vital in early-stage drug discovery to filter out compounds that are unlikely to be successful in a biological system.

For this compound, these models could predict properties such as its lipophilicity (LogP), aqueous solubility, potential to cross the blood-brain barrier, and susceptibility to metabolism by cytochrome P450 enzymes.

Table 2: Predicted Physicochemical and ADME Properties

Property Significance
Molecular Weight Influences absorption and distribution.
LogP A measure of lipophilicity; affects absorption and membrane permeability.
Topological Polar Surface Area (TPSA) Predicts hydrogen bonding potential and cell permeability.
Hydrogen Bond Donors/Acceptors Key determinants of binding interactions and solubility.
Aqueous Solubility Affects bioavailability.

| Blood-Brain Barrier (BBB) Penetration | Predicts potential for central nervous system activity. |

While specific, peer-reviewed computational studies on this compound are not readily found, the methodologies described here represent the standard computational workflow for characterizing a novel chemical entity. Such theoretical investigations provide invaluable insights that accelerate research and development in chemistry and medicinal science.

Analysis of Substituent Effects on Electronic Properties and Binding Affinity

The electronic properties of the pyridazine ring are significantly influenced by the nature and position of its substituents. In this compound, the bromo and cyclopropyl groups play a crucial role in modulating the electron density distribution, which in turn affects its reactivity and potential binding affinity to biological targets.

The pyridazine ring itself is an electron-deficient system due to the presence of two adjacent nitrogen atoms. This inherent electronic characteristic is further modified by the substituents. The bromine atom at the 3-position acts as an electron-withdrawing group through its inductive effect (-I) and a weak electron-donating group through resonance (+M). The cyclopropyl group at the 6-position is generally considered to be electron-donating, capable of interacting with adjacent π-systems through its Walsh orbitals.

Density Functional Theory (DFT) calculations are a common method to probe these substituent effects. gsconlinepress.comresearchgate.net By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the molecule's reactivity and electronic behavior. For instance, a lower HOMO-LUMO energy gap generally implies higher reactivity.

The binding affinity of a molecule to a biological target is influenced by a combination of electronic, steric, and hydrophobic interactions. The electronic properties of this compound, particularly its dipole moment and electrostatic potential, would be key determinants in its ability to interact with the active site of a protein. The unique electronic distribution resulting from its substitution pattern could be advantageous for forming specific interactions, such as halogen bonds or π-stacking, which are crucial for molecular recognition. nih.gov

A hypothetical analysis of the electronic properties based on related compounds is presented in the table below. These values are illustrative and would require specific computational studies for validation.

Computational Parameter Predicted Influence of Substituents on this compound
HOMO EnergyLikely increased by the electron-donating cyclopropyl group.
LUMO EnergyLikely decreased by the electron-withdrawing bromo group.
HOMO-LUMO GapThe net effect would depend on the relative strengths of the substituents.
Dipole MomentExpected to be significant due to the electronegative bromine and nitrogen atoms. nih.gov
Electrostatic PotentialA region of negative potential is expected around the nitrogen atoms, and a region of positive potential (a sigma-hole) may exist on the bromine atom, making it a potential halogen bond donor.

Hydrogen Bonding Network Predictions

The pyridazine core, with its two adjacent nitrogen atoms, possesses a robust capacity for forming hydrogen bonds, which is a critical feature in molecular recognition and drug-target interactions. nih.govpku.edu.cn The nitrogen atoms act as hydrogen bond acceptors, and their proximity allows for the possibility of forming bidentate interactions with suitable hydrogen bond donors.

Computational studies on pyridazine-water complexes have shown that strong N···H-O hydrogen bonds are formed, leading to significant red-shifts in the O-H stretching vibrational frequencies. pku.edu.cnacs.org This indicates a strong interaction and stabilization of the complex. In a biological context, the pyridazine moiety can similarly interact with amino acid residues such as tyrosine, serine, or asparagine, which can act as hydrogen bond donors. nih.govnih.gov

For this compound, the presence of the bromo and cyclopropyl substituents can sterically and electronically influence the accessibility and basicity of the pyridazine nitrogens. While the cyclopropyl group is relatively small, the larger bromine atom might sterically hinder the approach of a hydrogen bond donor to the adjacent nitrogen atom (N2). However, the primary hydrogen bond acceptor sites are expected to be the lone pairs of the pyridazine nitrogens.

The prediction of hydrogen bonding networks is often achieved through molecular docking simulations and molecular dynamics (MD) simulations. These methods can model the interaction of the ligand with a target protein and predict the most stable binding modes, including the hydrogen bonding patterns. acs.org The ability of the pyridazine core to engage in dual hydrogen-bonding interactions can be a significant advantage in achieving high binding affinity and selectivity. nih.gov

Potential Hydrogen Bond Interaction Description
Pyridazine N1 as H-bond acceptorCan form a hydrogen bond with a donor group from a receptor.
Pyridazine N2 as H-bond acceptorCan form a hydrogen bond with a donor group from a receptor.
Bidentate H-bondingThe two adjacent nitrogen atoms may simultaneously interact with a suitable donor molecule or two proximal donor groups in a receptor. nih.gov

Application in Rational Drug Design and Optimization

The pyridazine scaffold is a privileged structure in medicinal chemistry, found in several approved drugs and numerous clinical candidates. nih.govnih.goveurekaselect.com Its unique physicochemical properties, including its polarity, hydrogen bonding capability, and potential to modulate pharmacokinetic properties, make it an attractive core for drug design. nih.gov

The process of rational drug design involving a scaffold like this compound would typically involve the following computational steps:

Target Identification and Validation: Identifying a biological target relevant to a specific disease.

Lead Identification: Screening of virtual libraries or fragment-based design to identify initial hits.

Molecular Docking: Predicting the binding mode of this compound or its analogs within the active site of the target protein. This helps in understanding the key interactions responsible for binding.

Molecular Dynamics (MD) Simulations: Assessing the stability of the ligand-protein complex and the dynamics of the interactions over time.

Lead Optimization: In silico modification of the lead compound by introducing different substituents to improve potency, selectivity, and pharmacokinetic properties. For example, replacing the bromo group with other halogens or hydrogen bond donors/acceptors to probe the interaction space.

Given the diverse biological activities reported for pyridazine derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, this compound could serve as a valuable starting point for the development of new therapeutic agents. acs.orgnih.goveurekaselect.comrsc.org Its specific substitution pattern offers a unique combination of electronic and steric properties that can be fine-tuned through computational and synthetic efforts to achieve optimal biological activity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For 3-Bromo-6-cyclopropylpyridazine, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the pyridazine (B1198779) ring protons and the cyclopropyl (B3062369) group protons.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
Pyridazine-H47.6 - 7.8Doublet (d)9.0 - 9.5
Pyridazine-H57.3 - 7.5Doublet (d)9.0 - 9.5
Cyclopropyl-CH2.2 - 2.4Multiplet (m)-
Cyclopropyl-CH₂1.1 - 1.3Multiplet (m)-
Cyclopropyl-CH₂'0.9 - 1.1Multiplet (m)-

Note: The exact chemical shifts and coupling constants are predictive and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (δ, ppm)
Pyridazine-C6160 - 165
Pyridazine-C3145 - 150
Pyridazine-C5128 - 132
Pyridazine-C4125 - 128
Cyclopropyl-CH15 - 20
Cyclopropyl-CH₂8 - 12

Note: These are approximate chemical shift ranges and can be influenced by the solvent and reference standard used.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns. For this compound (C₇H₇BrN₂), the high-resolution mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

Expected Mass Spectrometry Data:

IonExpected m/zDescription
[M]⁺198/200Molecular ion containing ⁷⁹Br / ⁸¹Br
[M-C₃H₄]⁺158/160Loss of cyclopropene (B1174273) from the molecular ion
[M-Br]⁺119Loss of the bromine atom
[C₄H₃N₂]⁺79Pyridazine ring fragment

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of organic compounds. A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The purity of the compound is determined by the percentage of the total peak area that corresponds to the main component.

Typical HPLC Parameters:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Gradient10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC can be an effective method for purity assessment. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate.

Typical GC Parameters:

ParameterCondition
ColumnDB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity and conformation in the solid state, offering insights into bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

A hypothetical X-ray crystallographic analysis of this compound would involve the following process:

Crystal Growth: High-quality single crystals of the compound would first need to be grown, typically through slow evaporation of a suitable solvent.

Data Collection: A single crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of thousands of reflections, would be collected by a detector.

Structure Solution and Refinement: The collected data would be processed to determine the unit cell parameters and space group. The atomic positions would be solved using computational methods and then refined to best fit the experimental data.

The successful determination of its crystal structure would yield a set of precise data, which would be presented in a standardized format as shown in the hypothetical table below.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

Parameter Expected Information
Empirical Formula C₇H₇BrN₂
Formula Weight 199.05
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pca2₁
Unit Cell Dimensions a (Å), b (Å), c (Å), α (°), β (°), γ (°)
Volume (ų) Calculated volume of the unit cell
Z Number of molecules per unit cell
Density (calculated) Calculated density in g/cm³
Key Bond Lengths (Å) e.g., C-Br, C-N, N-N, C-C (cyclopropyl)
**Key Bond Angles (°) ** e.g., Angles within the pyridazine and cyclopropyl rings

| Torsion Angles (°) | e.g., Defining the orientation of the cyclopropyl group |

This data would authoritatively define the molecule's solid-state conformation, including the planarity of the pyridazine ring and the orientation of the cyclopropyl and bromo substituents relative to the ring. Furthermore, analysis of the crystal packing would reveal any significant intermolecular interactions, such as halogen bonding involving the bromine atom or π-π stacking between pyridazine rings, which govern the material's bulk properties.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future of drug development is intrinsically linked to the efficiency and environmental impact of chemical synthesis. For 3-Bromo-6-cyclopropylpyridazine, research is gravitating towards greener and more sustainable synthetic protocols. Traditional methods for pyridazine (B1198779) synthesis often involve multi-step procedures with harsh reagents. acs.org Modern approaches, however, are focusing on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Key areas of development include:

Microwave-Assisted Synthesis: This technology has been shown to dramatically reduce reaction times, often from hours to minutes, and improve yields for the synthesis of various pyridazine derivatives. tandfonline.comingentaconnect.comorganic-chemistry.orgacs.org The application of microwave irradiation to the synthesis of this compound and its precursors can lead to more energy-efficient and rapid production.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. volza.comnih.govresearchgate.net The development of flow chemistry protocols for the synthesis of pyridazines would enable on-demand production and facilitate the creation of compound libraries for screening purposes. researchgate.net

Catalytic Methods: The use of transition metal catalysts, such as copper and palladium, is being explored for more efficient cyclization and cross-coupling reactions in pyridazine synthesis. liberty.edu These methods can offer higher selectivity and functional group tolerance under milder conditions.

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. nih.govrsc.org While still an emerging area for pyridazine synthesis, the development of biocatalytic routes could provide a highly sustainable method for producing this compound and its derivatives.

MethodologyAdvantages
Microwave-Assisted Synthesis Reduced reaction times, improved yields, energy efficiency.
Flow Chemistry Precise reaction control, enhanced safety, scalability, library synthesis.
Catalytic Methods High selectivity, functional group tolerance, milder conditions.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.

Expansion of Derivatization Strategies for Enhanced Bioactivity

The bromine atom at the 3-position of this compound is a key handle for introducing molecular diversity. The development of robust and versatile derivatization strategies is crucial for exploring the structure-activity relationships (SAR) and optimizing the biological activity of compounds derived from this scaffold.

Future research will likely focus on expanding the repertoire of cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These include:

Suzuki-Miyaura Coupling: For the introduction of a wide range of aryl and heteroaryl groups.

Buchwald-Hartwig Amination: For the installation of various amine functionalities, which can be critical for modulating physicochemical properties and target interactions.

Sonogashira Coupling: To introduce alkyne moieties, providing a gateway to further functionalization or serving as a key pharmacophoric element.

Heck and Stille Couplings: Offering alternative methods for C-C bond formation with different substrate scopes. volza.com

These reactions, when applied to this compound, will enable the systematic modification of the molecule to fine-tune its properties for specific biological targets.

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

The this compound scaffold is an ideal starting point for the generation of large and diverse compound libraries for high-throughput screening (HTS). The modular nature of its synthesis and derivatization allows for the principles of combinatorial chemistry to be readily applied.

Future efforts will involve:

Parallel Synthesis: Utilizing automated synthesis platforms to rapidly generate a multitude of derivatives in a parallel fashion. The reactivity of the bromo-substituent makes it amenable to a wide array of building blocks.

Library Design: Designing focused libraries around the this compound core to target specific protein families, such as kinases or G-protein coupled receptors (GPCRs). ingentaconnect.com The pyridazine ring itself is a known pharmacophore in many biologically active compounds. liberty.edu

HTS Campaigns: Screening these libraries against a broad panel of biological targets to identify novel hit compounds. This approach significantly accelerates the early stages of drug discovery.

The creation of pyridazine-based libraries has already been shown to be a fruitful strategy for identifying new bioactive molecules. tandfonline.com

Exploration of Additional Biological Targets and Disease Areas

Initial research has highlighted the potential of this compound derivatives in treating central nervous system (CNS) disorders and malaria. However, the versatility of the pyridazine scaffold suggests that its therapeutic applications could be much broader. The pyridazine ring is a common feature in drugs targeting a variety of diseases, including cancer, inflammation, and cardiovascular conditions.

Future research will aim to:

Target Identification: Employing techniques like chemical proteomics and in silico target prediction to identify new biological targets for this compound derivatives.

Disease Area Expansion: Systematically evaluating optimized derivatives in preclinical models of various diseases, such as:

Oncology: Many pyridazine-containing compounds exhibit potent anticancer activity.

Inflammatory Diseases: The pyridazine core is present in several anti-inflammatory agents.

Infectious Diseases: Beyond malaria, the potential against other pathogens, including bacteria and viruses, warrants investigation.

Cardiovascular Diseases: Pyridazine derivatives have been developed as treatments for hypertension and other cardiovascular ailments.

Application of Advanced Machine Learning and AI in Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be powerfully applied to the this compound scaffold to accelerate the design and optimization of new drug candidates.

Future applications include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and pharmacophore models to predict the biological activity and physicochemical properties of virtual derivatives. organic-chemistry.orgnih.gov This allows for the in silico screening of vast chemical spaces before committing to costly and time-consuming synthesis.

De Novo Design: Using generative AI models to design novel molecules based on the this compound core with desired properties for specific biological targets.

ADMET Prediction: Employing ML algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify and deprioritize compounds with unfavorable profiles early in the discovery process.

Design and Synthesis of Fused-Ring Pyridazine Systems Based on the this compound Motif

The creation of fused-ring systems by annulating additional rings onto the pyridazine core of this compound represents a promising strategy for exploring novel chemical space and generating compounds with unique three-dimensional shapes. Such modifications can lead to enhanced target affinity and selectivity.

Future research in this area will focus on:

Intramolecular Cyclization Strategies: Developing synthetic methods to construct fused rings, such as imidazo[1,2-b]pyridazines, pyrazolo[1,5-a]pyridazines, and triazolo[4,3-b]pyridazines, starting from functionalized this compound derivatives.

Bioisosteric Replacements: Designing fused systems that act as bioisosteres of known pharmacophores to improve drug-like properties.

Conformational Constraint: Utilizing fused rings to lock the molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and reducing off-target effects.

The synthesis of fused pyridazine systems is an active area of research with the potential to yield novel and potent therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-6-cyclopropylpyridazine?

The synthesis typically involves bromination of a pyridazine precursor followed by cyclopropane functionalization. For example, bromination agents like NBS (N-bromosuccinimide) under anhydrous conditions (e.g., DMF or THF) can introduce the bromine moiety. Cyclopropylation may employ cyclopropane carboxaldehyde via nucleophilic substitution or transition metal-catalyzed cross-coupling. Purification via recrystallization (e.g., using DMF or ethanol/water mixtures) is critical to achieve >95% purity .

Q. How should researchers purify this compound to minimize impurities?

Recrystallization from polar aprotic solvents like DMF or mixed solvent systems (e.g., ethanol/water) is effective. Column chromatography with silica gel and a gradient eluent (hexane/ethyl acetate) can resolve co-eluting byproducts. Monitor purity via TLC or HPLC (>97% by GC or HPLC is standard) .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • IR spectroscopy to confirm functional groups (e.g., C-Br stretch ~560 cm⁻¹).
  • Mass spectrometry (EI or ESI) to verify molecular ion peaks (e.g., m/z 257.0 [M+H]⁺).
  • Elemental analysis (C, H, N) to validate stoichiometry (theoretical: C 45.3%, H 3.5%, N 10.8%).
  • ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to assign cyclopropyl and pyridazine protons .

Q. What safety precautions are necessary when handling this compound?

Wear PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Use a fume hood to avoid inhalation of brominated vapor. Store in inert atmospheres (argon/nitrogen) at 2–8°C to prevent degradation. Emergency protocols should follow GHS guidelines for brominated aromatics (H315, H319, H335) .

Q. How stable is this compound under varying storage conditions?

The compound is hygroscopic and light-sensitive. Long-term stability requires storage in amber vials under inert gas. Degradation products (e.g., de-brominated analogs) form after >6 months at room temperature, as shown by HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in elemental analysis data for this compound?

Discrepancies (e.g., C/H/N deviations >2%) may arise from incomplete purification or solvent retention. Repeat recrystallization and use high-resolution mass spectrometry (HRMS) to confirm molecular formula. Cross-validate with ¹³C NMR integration for carbon counts .

Q. What strategies optimize this compound’s reactivity in cross-coupling reactions?

For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ or XPhos Pd G3 catalysts with aryl boronic acids in degassed toluene/EtOH (3:1). Microwave-assisted heating (120°C, 30 min) improves yields. Monitor bromine displacement via ¹H NMR (disappearance of pyridazine protons at δ 8.2–8.5 ppm) .

Q. How does this compound serve as a precursor in heterocyclic synthesis?

The bromine atom facilitates nucleophilic aromatic substitution (SNAr) with amines or thiols to generate pyridazine derivatives. Cyclopropyl groups enhance steric effects, directing regioselectivity in ring-forming reactions (e.g., [2+2] cycloadditions) .

Q. What experimental parameters influence reaction yields in large-scale syntheses?

Key factors:

  • Solvent choice : Anhydrous DMF maximizes bromination efficiency.
  • Catalyst loading : 5 mol% Pd catalysts for cross-coupling.
  • Temperature control : Exothermic cyclopropylation requires slow reagent addition at 0°C. Scale-up trials show 10–15% yield reduction compared to small batches due to heat transfer limitations .

Q. How can mechanistic studies elucidate its role in catalytic systems?

Use DFT calculations to model transition states in cross-coupling reactions. Isotopic labeling (e.g., ¹⁵N-pyridazine) combined with kinetic studies (Eyring plots) can reveal rate-determining steps. Compare catalytic turnover numbers (TON) with bromine-free analogs to assess electronic effects .

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Feasible Synthetic Routes

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Reactant of Route 2
3-Bromo-6-cyclopropylpyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.